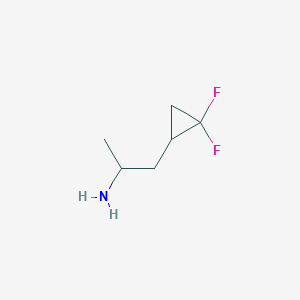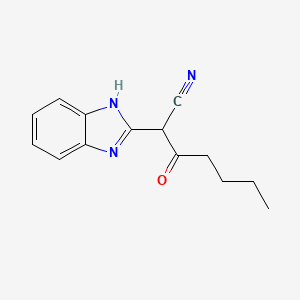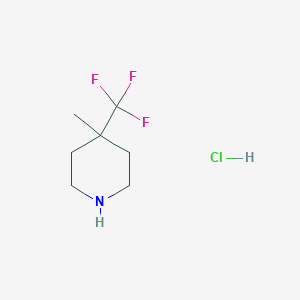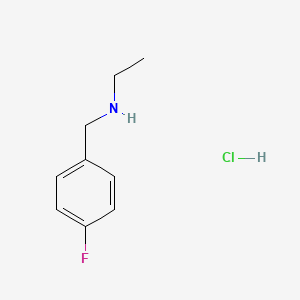![molecular formula C11H15NO4S B2370056 Methyl 4-[(dimethylsulfamoyl)methyl]benzoate CAS No. 1378787-78-0](/img/structure/B2370056.png)
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-[(dimethylsulfamoyl)methyl]benzoate” is a chemical compound with the CAS Number: 1378787-78-0. It has a molecular weight of 257.31 . The IUPAC name for this compound is methyl 4-{[(dimethylamino)sulfonyl]methyl}benzoate .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C11H15NO4S/c1-12(2)17(14,15)8-9-4-6-10(7-5-9)11(13)16-3/h4-7H,8H2,1-3H3 . This code provides a specific string of characters that describes the molecular structure of the compound.科学的研究の応用
Synthesis and Properties of Schiff Base/Ester Liquid Crystals :
- Research led by Hagar, M. et al. (2019) discusses the synthesis of Schiff base supramolecular 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid and a series of Schiff base/ester linkages, including compounds similar to Methyl 4-[(dimethylsulfamoyl)methyl]benzoate. These compounds exhibited high thermal stability and distinct mesomorphic and optical behaviors, important in liquid crystal technology (Hagar, M. et al., 2019).
Applications in Electrochromic Devices :
- Almeida, A. K. A. et al. (2017) synthesized a pyrrole derivative related to this compound, demonstrating its potential use in electrochromic devices. The derivative showed enhanced electrochromic properties compared to similar materials (Almeida, A. K. A. et al., 2017).
Fluorescence Probe Properties in Micelles and Vesicles :
- Singh, A. K. and Darshi, M. (2002) conducted studies on compounds like this compound to understand their fluorescence probe properties in different media. Their research is vital in understanding the molecular interactions in biological systems (Singh, A. K. & Darshi, M., 2002).
Developmental Regulation of Methyl Benzoate Biosynthesis in Flowers :
- Research by Dudareva, N. et al. (2000) focused on methyl benzoate, a compound related to this compound, in snapdragon flowers. The study provided insights into the biosynthesis and emission of methyl benzoate, which is crucial for attracting pollinators (Dudareva, N. et al., 2000).
Larvicidal Activity Against Mosquitoes :
- Mostafiz, M. et al. (2022) investigated the larvicidal activity of Methyl benzoate against mosquitoes. Their findings suggest the potential of such compounds in developing environmentally friendly mosquito control agents (Mostafiz, M. et al., 2022).
Safety and Hazards
特性
IUPAC Name |
methyl 4-(dimethylsulfamoylmethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-12(2)17(14,15)8-9-4-6-10(7-5-9)11(13)16-3/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJTMJJSDMNIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369976.png)
![5-Bromo-2-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369977.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)
![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)



![5-Bromo-2-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369987.png)




